- Lead-MOFs complex with fluorescence property and its application in fluorescence recognition of heavy metal ion, China, , ,

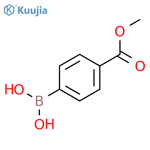

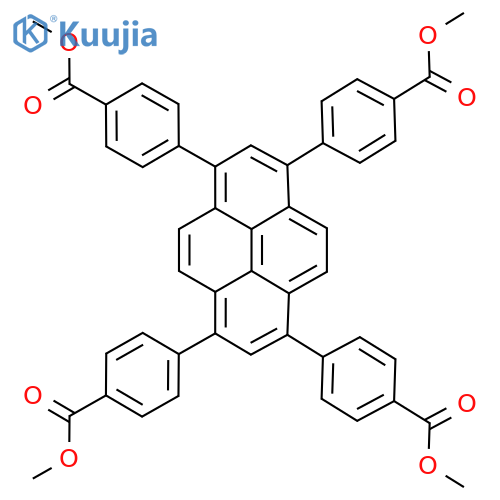

Cas no 933047-49-5 (4,4',4'',4'''-(1,3,6,8-Pyrenetetrayl)tetrakis-, 1,1',1'',1'''-benzoic Acid Tetramethyl Ester)

933047-49-5 structure

Produktname:4,4',4'',4'''-(1,3,6,8-Pyrenetetrayl)tetrakis-, 1,1',1'',1'''-benzoic Acid Tetramethyl Ester

4,4',4'',4'''-(1,3,6,8-Pyrenetetrayl)tetrakis-, 1,1',1'',1'''-benzoic Acid Tetramethyl Ester Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1,3,6,8-tetrakis(4-(methoxycarbonyl)phenyl)pyrene

- YSZC553

- methyl 4-[3,6,8-tris(4-methoxycarbonylphenyl)pyren-1-yl]benzoate

- Tetramethyl 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetrabenzoate

- 4,4,4,4-(1,3,6,8-pyrenetetrayl)tetrakis-, 1,1,1,1-tetramethyl ester

- 4,4',4'',4'''-(1,3,6,8-Pyrenetetrayl)tetrakisbenzoic acid tetramethyl ester

- 1,1′,1′′,1′′′-Tetramethyl 4,4′,4′′,4′′′-(1,3,6,8-pyrenetetrayl)tetrakis[benzoate] (ACI)

- BS-46851

- methyl 4-{3,6,8-tris[4-(methoxycarbonyl)phenyl]pyren-1-yl}benzoate

- 4,4',4'',4'''-(1,3,6,8-Pyrenetetrayl)tetrakis-,1,1',1'',1'''-benzoicAcidTetramethylEster

- F74626

- KOSQJXUTAMHQII-UHFFFAOYSA-N

- 4,4',4'',4'''-(1,3,6,8-Pyrenetetrayl)tetrakis-, 1,1',1'',1'''-benzoic Acid Tetramethyl Ester

- 933047-49-5

- SCHEMBL16415045

-

- Inchi: 1S/C48H34O8/c1-53-45(49)31-13-5-27(6-14-31)39-25-40(28-7-15-32(16-8-28)46(50)54-2)36-23-24-38-42(30-11-19-34(20-12-30)48(52)56-4)26-41(37-22-21-35(39)43(36)44(37)38)29-9-17-33(18-10-29)47(51)55-3/h5-26H,1-4H3

- InChI-Schlüssel: KOSQJXUTAMHQII-UHFFFAOYSA-N

- Lächelt: O(C)C(C1C=CC(=CC=1)C1=CC(C2C=CC(C(=O)OC)=CC=2)=C2C=CC3=C(C4C=CC(C(=O)OC)=CC=4)C=C(C4C=CC(C(=O)OC)=CC=4)C4=CC=C1C2=C43)=O

Berechnete Eigenschaften

- Genaue Masse: 738.22536804g/mol

- Monoisotopenmasse: 738.22536804g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 8

- Schwere Atomanzahl: 56

- Anzahl drehbarer Bindungen: 12

- Komplexität: 1170

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 105

- XLogP3: 10.9

4,4',4'',4'''-(1,3,6,8-Pyrenetetrayl)tetrakis-, 1,1',1'',1'''-benzoic Acid Tetramethyl Ester Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1228478-1g |

Tetramethyl 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetrabenzoate |

933047-49-5 | 95% | 1g |

$800 | 2024-06-03 | |

| Aaron | AR01E6KF-100mg |

4,4’,4’’,4’’’-(1,3,6,8-Pyrenetetrayl)tetrakis-,1,1’,1’’,1’’’-benzoicAcidTetramethylEster |

933047-49-5 | 98% | 100mg |

$130.00 | 2025-02-12 | |

| Aaron | AR01E6KF-250mg |

4,4’,4’’,4’’’-(1,3,6,8-Pyrenetetrayl)tetrakis-,1,1’,1’’,1’’’-benzoicAcidTetramethylEster |

933047-49-5 | 98% | 250mg |

$220.00 | 2025-02-12 | |

| TRC | P989620-50mg |

4,4',4'',4'''-(1,3,6,8-Pyrenetetrayl)tetrakis-, 1,1',1'',1'''-benzoic Acid Tetramethyl Ester |

933047-49-5 | 50mg |

$293.00 | 2023-05-17 | ||

| TRC | P989620-100mg |

4,4',4'',4'''-(1,3,6,8-Pyrenetetrayl)tetrakis-, 1,1',1'',1'''-benzoic Acid Tetramethyl Ester |

933047-49-5 | 100mg |

$534.00 | 2023-05-17 | ||

| 1PlusChem | 1P01E6C3-250mg |

4,4’,4’’,4’’’-(1,3,6,8-Pyrenetetrayl)tetrakis-,1,1’,1’’,1’’’-benzoicAcidTetramethylEster |

933047-49-5 | 98% | 250mg |

$190.00 | 2024-04-20 | |

| Aaron | AR01E6KF-1g |

4,4’,4’’,4’’’-(1,3,6,8-Pyrenetetrayl)tetrakis-,1,1’,1’’,1’’’-benzoicAcidTetramethylEster |

933047-49-5 | 98% | 1g |

$658.00 | 2025-02-12 | |

| 1PlusChem | 1P01E6C3-1g |

4,4’,4’’,4’’’-(1,3,6,8-Pyrenetetrayl)tetrakis-,1,1’,1’’,1’’’-benzoicAcidTetramethylEster |

933047-49-5 | 98% | 1g |

$585.00 | 2024-04-20 | |

| 1PlusChem | 1P01E6C3-100mg |

4,4’,4’’,4’’’-(1,3,6,8-Pyrenetetrayl)tetrakis-,1,1’,1’’,1’’’-benzoicAcidTetramethylEster |

933047-49-5 | 98% | 100mg |

$116.00 | 2024-04-20 | |

| TRC | P989620-25mg |

4,4',4'',4'''-(1,3,6,8-Pyrenetetrayl)tetrakis-, 1,1',1'',1'''-benzoic Acid Tetramethyl Ester |

933047-49-5 | 25mg |

$173.00 | 2023-05-17 |

4,4',4'',4'''-(1,3,6,8-Pyrenetetrayl)tetrakis-, 1,1',1'',1'''-benzoic Acid Tetramethyl Ester Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium ; 72 h, 130 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 72 h, 130 °C

Referenz

- Zirconium- and hafnium-based metal-organic frameworks as epoxide ring-opening catalysts, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium ; 72 h, 130 °C

Referenz

- Calcium metal organic framework complex for fluorescence recognition, China, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 72 h, 85 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

Referenz

- An ultra-robust and crystalline redeemable hydrogen-bonded organic framework for synergistic chemo-photodynamic therapy, Angewandte Chemie, 2018, 57(26), 7691-7696

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 72 h, 130 °C

Referenz

- Imidazole-Linked Crystalline Two-Dimensional Polymer with Ultrahigh Proton-Conductivity, Journal of the American Chemical Society, 2019, 141(38), 14950-14954

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 72 h, 130 °C

Referenz

- A Hafnium-Based Metal-Organic Framework as an Efficient and Multifunctional Catalyst for Facile CO2 Fixation and Regioselective and Enantioretentive Epoxide Activation, Journal of the American Chemical Society, 2014, 136(45), 15861-15864

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 72 h, 130 °C

Referenz

- Preparation of metallated zirconium(IV) complex metal-organic frameworks, United States, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 72 h, 130 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

Referenz

- Porous hydrogen-bonded organic framework membranes for high-performance molecular separation, Nanoscale Advances, 2021, 3(12), 3441-3446

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 72 h, 85 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

Referenz

- Novel Hierarchical Meso-Microporous Hydrogen-Bonded Organic Framework for Selective Separation of Acetylene and Ethylene versus Methane, ACS Applied Materials & Interfaces, 2019, 11(19), 17823-17827

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 72 h, 85 °C

Referenz

- A Guest-Responsive Fluorescent 3D Microporous Metal-Organic Framework Derived from a Long-Lifetime Pyrene Core, Journal of the American Chemical Society, 2010, 132(12), 4119-4130

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium ; 72 h, 130 °C

Referenz

- Cadmium-MOFs coordination compound with fluorescence property, its preparation method and application in fluorescence identification of heavy metal ion, China, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 72 h, 130 °C

Referenz

- Vapor-Phase Metalation by Atomic Layer Deposition in a Metal-Organic Framework, Journal of the American Chemical Society, 2013, 135(28), 10294-10297

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 3 d, 85 °C

Referenz

- An Electrochromic Hydrogen-Bonded Organic Framework Film, Angewandte Chemie, 2020, 59(50), 22392-22396

4,4',4'',4'''-(1,3,6,8-Pyrenetetrayl)tetrakis-, 1,1',1'',1'''-benzoic Acid Tetramethyl Ester Raw materials

4,4',4'',4'''-(1,3,6,8-Pyrenetetrayl)tetrakis-, 1,1',1'',1'''-benzoic Acid Tetramethyl Ester Preparation Products

4,4',4'',4'''-(1,3,6,8-Pyrenetetrayl)tetrakis-, 1,1',1'',1'''-benzoic Acid Tetramethyl Ester Verwandte Literatur

-

Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

933047-49-5 (4,4',4'',4'''-(1,3,6,8-Pyrenetetrayl)tetrakis-, 1,1',1'',1'''-benzoic Acid Tetramethyl Ester) Verwandte Produkte

- 1807043-04-4(Methyl 5-chloro-2-(trifluoromethyl)pyridine-4-acetate)

- 926191-23-3(3-cyclohexyl-1-(piperazin-1-yl)propan-1-one)

- 2138548-14-6(2-methoxy-5-(1H-pyrazol-4-yl)aniline)

- 1351658-85-9(4-ethoxy-N-2-hydroxy-2-(thiophen-2-yl)propylbenzene-1-sulfonamide)

- 1805260-83-6(5-Chloro-2-(difluoromethyl)-4-fluoro-3-methylpyridine)

- 1805576-28-6(4-Bromo-2-bromomethyl-6-cyanobenzenesulfonyl chloride)

- 2171491-33-9(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidomethyl}-4-methylpentanoic acid)

- 2171872-33-4(1-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidophenyl}cyclopropane-1-carboxylic acid)

- 98487-10-6(2-amino-3-methyl-2-(propan-2-yl)butanoic acid)

- 2138823-02-4(2-Butenamide, N-ethyl-2-methyl-N-3-pyrrolidinyl-)

Empfohlene Lieferanten

Zhejiang Brunova Technology Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

Gold Mitglied

CN Lieferant

Großmenge

Shanghai Jinhuan Chemical CO., LTD.

Gold Mitglied

CN Lieferant

Großmenge

江苏科伦多食品配料有限公司

Gold Mitglied

CN Lieferant

Reagenz

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge